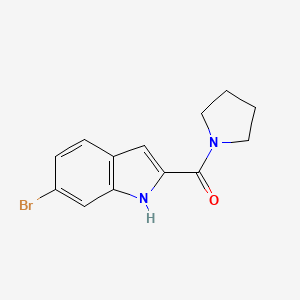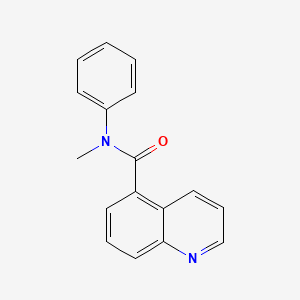![molecular formula C14H14N2O B7476073 N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide, also known as NM-2201, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It is a member of the indole-based synthetic cannabinoids and has gained attention due to its potential applications in scientific research. The purpose of
Wirkmechanismus
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. The activation of CB1 receptors in the brain is responsible for the psychoactive effects of cannabinoids, while the activation of CB2 receptors in the immune system is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, indicating potential applications in the treatment of chronic pain and inflammatory conditions. It has also been shown to have anxiolytic effects, suggesting potential applications in the treatment of anxiety disorders. Additionally, this compound has been shown to have neuroprotective effects, indicating potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has several advantages as a tool for scientific research. It has a high affinity for both CB1 and CB2 receptors, making it a valuable tool for investigating the pharmacology of these receptors. It is also relatively easy to synthesize, allowing for large-scale production. However, this compound has several limitations for lab experiments. It is highly potent and has been shown to have significant side effects at high doses, making it difficult to use in vivo. Additionally, its effects on the endocannabinoid system are complex and not fully understood, making it challenging to interpret results from experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on N-[(3-methylphenyl)methyl]pyridine-4-carboxamide. One possible direction is the investigation of its potential applications in the treatment of pain, inflammation, and anxiety. Another direction is the study of its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the pharmacology of this compound and its effects on the endocannabinoid system.
Synthesemethoden
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chloropyridine with 3-methylbenzylamine in the presence of a base to form the intermediate N-(3-methylbenzyl)pyridin-4-amine. This intermediate is then reacted with 2-oxo-2H-chromene-3-carboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has been widely used in scientific research as a tool for studying the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to have a high affinity for both CB1 and CB2 receptors, making it a valuable tool for investigating the pharmacology of these receptors. This compound has also been used in studies on the effects of cannabinoids on pain, inflammation, and anxiety.
Eigenschaften
IUPAC Name |
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-3-2-4-12(9-11)10-16-14(17)13-5-7-15-8-6-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVBFPDSGJXZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)
![3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476029.png)
![N-[(3-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7476033.png)

![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)


![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)

![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)